3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Description
3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, a methoxymethyl substituent at position 2, a methyl group at position 5, and a hydroxyl group at position 6. Pyrazolo[1,5-a]pyrimidines are purine analogs with demonstrated pharmacological relevance, including applications as kinase inhibitors, antimicrobial agents, and modulators of neurotransmitter receptors like GABAB .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(methoxymethyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-9-7-13(20)19-15(17-9)14(12(18-19)8-21-2)10-3-5-11(16)6-4-10/h3-7,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAXJKXUUUFPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrimidine ring.
Introduction of substituents: The chlorophenyl, methoxymethyl, and methyl groups are introduced through various substitution reactions using appropriate reagents and conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as inhibitors of specific enzymes or receptors involved in various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-chlorophenyl group (common in the target compound and CMPPE) enhances receptor binding affinity in GABAB modulators . Methoxymethyl (target) vs.
- Hydroxyl Group : The 7-OH in the target compound and 7c improves aqueous solubility compared to ketone (9j) or ether derivatives .
- Core Heterocycles : Triazolo derivatives (e.g., 5f) exhibit distinct pharmacokinetics due to reduced hydrogen-bonding capacity compared to pyrazolo cores .
Antimycobacterial and Antimicrobial Activity
- The triazolo analog 5f demonstrated anti-tubercular activity (MIC: 1.56 µg/mL against M. tuberculosis), attributed to the 4-chlorophenyl group’s hydrophobicity and the triazolo core’s metabolic stability .
- 7c , with a sulfonyl group, showed moderate antimicrobial activity (IC50: 25 µM) but superior solubility, highlighting the role of polar substituents in bioavailability .
GABAB Receptor Modulation
- CMPPE (a close analog with a piperidinylethanol side chain) exhibited potent GABAB receptor positive allosteric modulation (EC50: 0.3 µM) and reduced alcohol self-administration in preclinical models . The target compound’s methoxymethyl group may alter binding kinetics compared to CMPPE’s piperidine moiety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
